molecular formula C20H28Cl3N3 B2556118 6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine;dihydrochloride CAS No. 2193061-31-1

6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine;dihydrochloride

Cat. No. B2556118
CAS RN: 2193061-31-1
M. Wt: 416.82
InChI Key: ZBEYUEXBOYQCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine;dihydrochloride is a useful research compound. Its molecular formula is C20H28Cl3N3 and its molecular weight is 416.82. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Oxidation and Radical Formation

Research on similar compounds, such as 1-chloro-2,2,6,6-tetramethylpiperidine, has demonstrated that these compounds can form stable cation-radicals upon electrochemical oxidation. This process, confirmed by cyclic voltammetry and electron paramagnetic resonance, leads to the formation of 2,2,6,6-tetramethylpiperidin-1-oxyl, which could have implications in synthetic chemistry and material sciences for creating novel compounds and materials with unique properties (E. Kagan et al., 2009).

Antibacterial Activity

The synthesis and study of various analogues, including those with substituted cyclic amino groups, have shown that certain compounds exhibit significant antibacterial activity. This suggests that derivatives of the 6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine; dihydrochloride could be explored as potential antibacterial agents, offering a new avenue for developing treatments against bacterial infections (H. Egawa et al., 1984).

Antimicrobial Surface Modification

Compounds structurally related to the subject compound have been used to modify surfaces like silica gel, cellulose, and polyurethane to impart antimicrobial properties. Such modifications involve creating a stable N-Cl bond that provides oxidative chlorine, effective against bacteria like Staphylococcus aureus and Escherichia coli. This application could be beneficial in water treatment and medical devices, indicating the potential for 6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine; dihydrochloride or its derivatives to be used in creating antimicrobial coatings (K. Barnes et al., 2007).

Anticancer Metal Complexes

Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, which are structurally related to the compound , has revealed potential multifunctional anti-cancer applications. These complexes, through their unique coordination and structural properties, could pave the way for the design of new anticancer drugs. The ability to coordinate with metals in specific configurations may allow derivatives of 6-Chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine; dihydrochloride to be utilized in therapeutic applications targeting cancer cells (D. Goodgame et al., 1988).

properties

IUPAC Name

6-chloro-N-(1-ethylpiperidin-4-yl)-1,2,3,4-tetrahydroacridin-9-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3.2ClH/c1-2-24-11-9-15(10-12-24)22-20-16-5-3-4-6-18(16)23-19-13-14(21)7-8-17(19)20;;/h7-8,13,15H,2-6,9-12H2,1H3,(H,22,23);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEYUEXBOYQCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.